molecular formula C13H13BO2S B2750361 (4-(Benzylthio)phenyl)boronic acid CAS No. 1005207-32-8

(4-(Benzylthio)phenyl)boronic acid

Cat. No.: B2750361
CAS No.: 1005207-32-8
M. Wt: 244.12
InChI Key: ALXFJPATEOZQPF-UHFFFAOYSA-N
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Description

(4-(Benzylthio)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO2S. It is a boronic acid derivative characterized by the presence of a benzylthio group attached to a phenyl ring, which is further connected to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylthio)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylthio)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid moiety can be reduced to form boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Boranes

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

(4-(Benzylthio)phenyl)boronic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Acts as a ligand in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: Employed in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(Benzylthio)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The benzylthio group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-Tert-butylphenylboronic acid

Comparison

Compared to similar compounds, (4-(Benzylthio)phenyl)boronic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

(4-benzylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXFJPATEOZQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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